N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is a chemical compound that belongs to the class of substituted anilines. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a fluorine atom at the 3-position, and a methyl group at the 4-position of the aniline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can provide some insight .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-fluoro-4-methylaniline, is reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(cyclopropylmethyl)-3-fluoro-4-methylaniline.
Formation of Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration or evaporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Continuous Purification: Industrial-scale purification methods such as continuous distillation or large-scale chromatography are employed.
Salt Formation and Isolation: The hydrochloride salt is formed and isolated using industrial filtration and drying equipment.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted anilines with various functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-3-chloro-4-methylaniline hydrochloride
- N-(cyclopropylmethyl)-3-bromo-4-methylaniline hydrochloride
- N-(cyclopropylmethyl)-3-iodo-4-methylaniline hydrochloride
Uniqueness
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9;/h2,5-6,9,13H,3-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFNROODWFAZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.